3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid
Description
3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a sulfonyl-linked benzoic acid moiety at position 2. This structure combines the electron-withdrawing properties of the -CF₃ group with the sulfonyl bridge’s polarity and the carboxylic acid’s solubility-enhancing characteristics.
Properties
CAS No. |
62617-21-4 |
|---|---|
Molecular Formula |
C10H5F3N2O4S2 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfonyl]benzoic acid |
InChI |
InChI=1S/C10H5F3N2O4S2/c11-10(12,13)8-14-15-9(20-8)21(18,19)6-3-1-2-5(4-6)7(16)17/h1-4H,(H,16,17) |
InChI Key |
FRLITCAFKFTFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=NN=C(S2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with trifluoroacetic acid under controlled conditions.
Sulfonylation: The thiadiazole ring is then sulfonylated using sulfonyl chloride derivatives to introduce the sulfonyl group.
Coupling with Benzoic Acid: The final step involves coupling the sulfonylated thiadiazole with benzoic acid or its derivatives under suitable conditions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Reactivity Profile
The compound’s reactivity arises from its heterocyclic and acidic moieties:
Nucleophilic Reactions
-
Esterification/Amidation : The benzoic acid group undergoes standard substitution reactions (e.g., with alcohols or amines) under catalytic conditions .
-
Sulfonyl Group Substitution : The sulfonyl group acts as a leaving group in nucleophilic aromatic substitution reactions, facilitated by the electron-withdrawing trifluoromethyl group .
Electrophilic Reactions
-
Thiadiazole Ring Activation : The trifluoromethyl group enhances electrophilicity at adjacent positions on the thiadiazole ring, enabling reactions with nucleophiles (e.g., amines, hydroxides) .
-
Oxidative Transformations : Thiadiazole derivatives may undergo oxidation to form sulfonyl or sulfonic acid derivatives, depending on the oxidizing agent .
Biological and Functional Implications
While not directly part of chemical reactivity, the compound’s structure enables diverse applications:
-
Antimicrobial Activity : Thiadiazole derivatives exhibit broad-spectrum antimicrobial effects, potentially mediated by interactions with cellular enzymes .
-
Pharmaceutical Scaffold : The benzoic acid and sulfonyl groups allow modular functionalization, making it a versatile intermediate for drug development .
Analytical Characterization
Key techniques for verifying structural integrity include:
-
NMR Spectroscopy : Confirms aromatic proton environments and heterocyclic ring connectivity .
-
Mass Spectrometry : Identifies molecular weight (e.g., M⁻H⁺ = 296.23 g/mol) and fragmentation patterns .
-
Infrared (IR) Spectroscopy : Detects carbonyl (C=O) and sulfonamide (-SO₂-) stretches.
This synthesis and reactivity analysis highlights the compound’s utility in medicinal chemistry and material science, driven by its multifunctional structure and tunable reactivity.
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of the thiadiazole ring and trifluoromethyl group significantly enhances the biological activity of this compound. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit various pharmacological properties, making them valuable in drug design.
Antimicrobial Activity
- Case Study : A study demonstrated that compounds containing the thiadiazole structure exhibit potent antimicrobial properties against a range of pathogens. For instance, 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid showed effectiveness against specific strains of bacteria and fungi due to its ability to disrupt cellular processes.
Antifungal Properties
- Data Table : The following table summarizes the antifungal activity of different thiadiazole derivatives:
Agrochemical Applications
The compound serves as an intermediate in the synthesis of herbicides and fungicides. Its structural characteristics contribute to enhanced herbicidal activity.
Herbicide Development
- Case Study : Research has indicated that derivatives of this compound can be utilized in developing selective herbicides that target specific weed species without harming crops. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds.
Fungicide Efficacy
- The compound has been explored for its potential as a fungicide. Studies suggest that it can inhibit fungal growth by disrupting cell wall synthesis and metabolic pathways.
Chemical Synthesis and Reactions
The synthesis of this compound typically involves multiple steps including oxidation and sulfonation processes.
Synthesis Pathway
- The synthesis generally starts from 5-(trifluoromethyl)-1,3,4-thiadiazole which undergoes sulfonylation followed by carboxylation to yield the final product.
Data Table: Synthesis Steps
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Oxidation | Using hydrogen peroxide |
| Step 2 | Sulfonation | Reaction with sulfonyl chloride |
| Step 3 | Carboxylation | In presence of carbon dioxide |
Mechanism of Action
The mechanism of action of 3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on its application, the compound can modulate pathways related to cell growth, apoptosis, or microbial metabolism, contributing to its bioactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the thiadiazole ring and the nature of appended functional groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid group significantly improves aqueous solubility (predicted logP ~2.1) compared to analogs like the disulfide-linked thiadiazole (logP ~3.8) .
- Stability : The -CF₃ group in the target compound increases resistance to oxidative degradation relative to fluorophenyl or chlorophenyl analogs, which may undergo dehalogenation .
Biological Activity
3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological properties. The trifluoromethyl group enhances the lipophilicity and biological activity of compounds, making them attractive candidates for drug development.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with trifluoroacetic acid.
- Sulfonylation : The thiadiazole is then treated with sulfonyl chloride derivatives to introduce the sulfonyl group.
- Coupling with Benzoic Acid : Finally, the sulfonylated thiadiazole is coupled with benzoic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under appropriate conditions.
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial activity. Specifically, this compound has shown potential against various bacterial and fungal strains. The presence of the trifluoromethyl group is believed to enhance this activity by increasing membrane permeability and disrupting microbial cell functions .
Antifungal Activity
The compound's antifungal properties have been particularly noted in studies involving plant pathogens. For example, related thiadiazole derivatives have demonstrated efficacy against fungi such as Fusarium and Botrytis species, suggesting that this compound may possess similar capabilities .
Anticancer Potential
Emerging research has explored the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways modulated by this compound are still under investigation but may involve interactions with key cellular proteins and enzymes .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could also interact with cellular receptors that regulate growth and apoptosis.
- Pathway Interference : By modulating signaling pathways such as MAPK or PI3K/Akt, the compound may influence cellular responses to stress and growth signals .
Case Studies
Several studies have demonstrated the biological activity of thiadiazole derivatives:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial effects against various pathogens.
- Methodology : Disc diffusion method was employed on bacterial strains like E. coli and fungal strains like Candida albicans.
- Results : The compound exhibited significant inhibition zones compared to control groups.
- Anticancer Activity Assessment :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid, and what analytical methods confirm its purity and structure?
- Synthesis : The compound is typically synthesized via a two-step procedure:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
Alkylation/Sulfonation : The intermediate undergoes alkylation with sulfonyl reagents (e.g., sulfonyl chlorides) to introduce the sulfonyl benzoic acid moiety. Variations in alkylating agents allow library diversification .
- Characterization :
- Elemental analysis confirms stoichiometry.
- 1H NMR identifies proton environments (e.g., trifluoromethyl and sulfonyl groups).
- IR spectroscopy detects functional groups (C=O, S=O).
- TLC monitors reaction progress and purity .
Q. What are the primary biological activities reported for this compound and its derivatives?
- Anticonvulsant activity : Derivatives with sulfanyl-acetic acid substituents show promise in preclinical models .
- Antitumor activity : Sulfonamide analogs exhibit inhibitory effects across 60 cancer cell lines, particularly in breast and colon cancers (Table 1) .
- Fungicidal/Insecticidal activity : Structural analogs with fluorophenyl substituents demonstrate broad-spectrum bioactivity .
Table 1 : Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives (Selected Data)
| Cell Line | IC50 (µM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 0.8 | Apoptosis induction |
| HCT-116 (Colon) | 1.2 | Cell cycle arrest |
| A549 (Lung) | 3.5 | Angiogenesis inhibition |
Advanced Research Questions
Q. How can researchers optimize the sulfonation step to improve yield and scalability?
- Reagent selection : Use oxidative chlorination (e.g., Cl2 or SO2Cl2) for efficient conversion of thioethers to sulfonyl chlorides .
- Reaction conditions :
- Maintain anhydrous conditions to avoid hydrolysis.
- Optimize temperature (e.g., 0–5°C for chlorination) to suppress side reactions.
- Scalability : Employ flow chemistry for controlled reagent mixing and heat dissipation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Substituent effects : Compare bioactivity of derivatives with varying R-groups (e.g., trifluoromethyl vs. phenyl) to isolate electronic/steric influences .
- Cell line variability : Standardize assays using panels like NCI-60 to account for genetic diversity .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., sulfonamide derivatives showing consistent apoptosis induction) .
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence reactivity and bioactivity?
- Reactivity : The trifluoromethyl group enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic substitutions (e.g., sulfonamide formation) .
- Bioactivity :
- Lipophilicity : CF3 improves membrane permeability, enhancing CNS activity (e.g., anticonvulsant effects) .
- Metabolic stability : Fluorine reduces oxidative degradation, prolonging half-life .
Q. What methods are recommended to study the stability of the sulfonyl-thiadiazole linkage?
- Accelerated degradation studies : Expose the compound to physiological pH (1.2–7.4) and monitor hydrolysis via HPLC .
- Computational modeling : Use DFT calculations to predict bond dissociation energies and degradation pathways .
- Mass spectrometry : Identify degradation products (e.g., benzoic acid fragments) .
Methodological Considerations
- Synthetic challenges : Trace moisture during sulfonation can lead to sulfonic acid byproducts; use molecular sieves or P2O5 as desiccants .
- Bioactivity assays : Prioritize in vitro models with orthogonal readouts (e.g., cytotoxicity + target enzyme inhibition) to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
